![molecular formula C7H8N2O3S2 B1488731 2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 2090296-17-4](/img/structure/B1488731.png)
2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The ring structure of isothiazole is incorporated into larger compounds with biological activity .
Synthesis Analysis
Isothiazones are produced by oxidation of enamine-thiones . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .
Molecular Structure Analysis
The ring structure of isothiazole is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common .
Chemical Reactions Analysis
Isothiazones are produced by oxidation of enamine-thiones . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .
Physical And Chemical Properties Analysis
Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C (237 °F; 387 K) .
Scientific Research Applications
Anti-Cancer Agents
Thieno[2,3-d]pyrimidines have been synthesized and evaluated as potential anti-cancer agents . They target EGFRWT and EGFRT790M, which are transmembrane protein tyrosine kinases often overexpressed in many types of cancers . The compounds were found to be effective against cancer cell lines .
Antimicrobial Properties
The synthesized compounds have shown promising antimicrobial properties . This suggests potential applications in the development of new antimicrobial drugs .
Cytotoxicity Evaluation
The compounds have been tested for cytotoxicity against various cell lines such as MCF-7, HepG-2, HCT-116, and A549 . This could be useful in studying the effects of these compounds on cell viability and proliferation .
Kinase Inhibitory Effect
Some compounds have shown powerful inhibitory effects against EGFRWT and EGFRT790M . This suggests potential applications in the development of kinase inhibitors, which are important in cancer treatment .
Antioxidant Activity
One of the compounds demonstrated high antioxidant activity, with a radical scavenging activity of 78% . This suggests potential applications in the development of antioxidant drugs .
Antiviral Activity
Thieno[2,3-d]pyrimidine derivatives have been tested for antiviral activity against the influenza virus H5N1 . This suggests potential applications in the development of new antiviral drugs .
RIPK2 Inhibitors
Novel thieno[2,3-d]pyrimidine derivatives have been developed as RIPK2 inhibitors . RIPK2 is a key regulator of both innate and adaptive immunity, and its inhibitors can be used to treat a variety of inflammatory diseases .
Safe Compounds
Some compounds were found to be safe, non-hepatotoxic, non-carcinogenic, non-immunotoxic, non-mutagenic, and non-cytotoxic . This suggests potential applications in the development of safe therapeutic drugs .
properties
IUPAC Name |
2-(2-aminoethyl)-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S2/c8-2-3-9-7(10)6-5(1-4-13-6)14(9,11)12/h1,4H,2-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGNUWDTHPPMGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1S(=O)(=O)N(C2=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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